molecular formula C20H25NO4 B566033 Salmeterol Impurity A CAS No. 1798014-51-3

Salmeterol Impurity A

カタログ番号: B566033
CAS番号: 1798014-51-3
分子量: 343.423
InChIキー: CKGYCBLUVZONRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Salmeterol Impurity A, also known as 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol, is a chemical compound that is often encountered as an impurity in the synthesis of Salmeterol. Salmeterol is a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Salmeterol Impurity A involves several steps, typically starting from the precursor compounds used in the synthesis of Salmeterol itself. The process often includes the hydroxylation of aromatic rings and the formation of amine linkages. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to control the formation of this impurity .

Industrial Production Methods: In an industrial setting, the production of Salmeterol and its impurities, including this compound, is carried out using large-scale chemical reactors. The process involves stringent quality control measures to minimize the formation of impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and characterize impurities .

化学反応の分析

Types of Reactions: Salmeterol Impurity A can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学的研究の応用

Chemical Profile

  • Chemical Name : 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol formate
  • CAS Number : 1798014-51-3
  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.4 g/mol

Quality Control and Assurance

Salmeterol Impurity A plays a vital role in the following areas:

  • Quality Control (QC) :
    • It serves as a reference standard for analytical testing to ensure the purity of Salmeterol formulations.
    • Regular use in QC processes helps identify impurities that may arise during synthesis or storage, ensuring that the final product meets regulatory standards.
  • Quality Assurance (QA) :
    • The compound is used to validate manufacturing processes and confirm that production methods consistently yield products within specified limits.
    • It aids in compliance with Good Manufacturing Practices (GMP), which is essential for pharmaceutical companies.
  • Regulatory Filings :
    • This compound is critical in the preparation of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) submitted to regulatory bodies like the FDA.
    • Its characterization data, including stability and degradation profiles, are often required for these filings to demonstrate product reliability.

Case Studies and Research Findings

Several studies highlight the importance of this compound in pharmaceutical research:

  • Stability-Indicating Methods :
    A study developed a stability-indicating RP-HPLC method for estimating Salmeterol xinafoate, showing how impurities like this compound can affect drug stability under various conditions, including acidic and oxidative environments .
  • Toxicity Studies :
    Research indicates that impurities can influence the toxicity profiles of drugs. The use of this compound in toxicity studies helps assess the safety of Salmeterol formulations, ensuring that any potential adverse effects are identified early in the development process .

作用機序

The mechanism of action of Salmeterol Impurity A is not as well-studied as that of Salmeterol. it is believed to interact with similar molecular targets, such as beta-2 adrenergic receptors. The impurity may exert its effects by binding to these receptors and modulating their activity, although the exact pathways and molecular interactions remain to be fully elucidated .

類似化合物との比較

Uniqueness: Salmeterol Impurity A is unique due to its specific chemical structure, which includes a hydroxymethylphenyl group and a phenylbutylaminoethanol moiety. This structure differentiates it from other impurities and influences its chemical reactivity and biological activity .

生物活性

Salmeterol Impurity A, also known by its CAS number 1798014-51-3, is a significant impurity associated with the long-acting β2 adrenergic agonist salmeterol, primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C36H43NO
  • Molecular Weight : 585.73 g/mol
  • CAS Number : 1798014-51-3

These properties are essential for understanding its interactions within biological systems and its potential effects as an impurity in pharmaceutical formulations.

Salmeterol, the parent compound, functions as a long-acting β2 adrenergic receptor agonist. It relaxes bronchial smooth muscle, leading to bronchodilation. The biological activity of this compound may be related to its structural similarity to salmeterol, potentially influencing its interaction with β2 adrenergic receptors. However, specific studies on this compound's mechanism remain limited.

Biological Activity and Efficacy

Research indicates that impurities in pharmaceutical compounds can significantly affect their biological activity. For instance, this compound has been characterized in studies examining its pharmacological profile. In one study, it was noted that certain impurities could enhance or diminish the therapeutic effects of the primary drug .

Case Studies

  • Case-Control Study on Asthma Attacks :
    A notable case-control study investigated the association between salmeterol use and near-fatal asthma attacks. While this study primarily focused on salmeterol itself, it indirectly highlighted the importance of monitoring impurities like this compound. The findings suggested that the risk associated with salmeterol was influenced by the severity of asthma rather than the drug itself .
  • Isolation and Characterization :
    In research aimed at isolating unknown impurities from salmeterol formulations, this compound was identified as a trace-level impurity. This study utilized chromatographic and spectroscopic methods to characterize the impurity and assess its potential impact on drug efficacy and safety .

Safety Profile

The safety profile of this compound remains under investigation. The FDA emphasizes evaluating potential impurities for their safety implications in compounded drug products, considering factors such as dose, route of administration, and chronicity of dosing . Although there is no conclusive evidence linking this compound to adverse effects, ongoing research is necessary to clarify its safety profile.

Research Findings Summary Table

Study/SourceFindings
Case-Control Study No significant increase in near-fatal asthma attacks associated with salmeterol use; confounding by severity noted.
Isolation Study Identified this compound as a trace-level impurity; potential implications for drug efficacy discussed.
Pharmacological Review Suggested that impurities can alter therapeutic effects; further studies needed for specific activity of this compound.

特性

IUPAC Name

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYCBLUVZONRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。